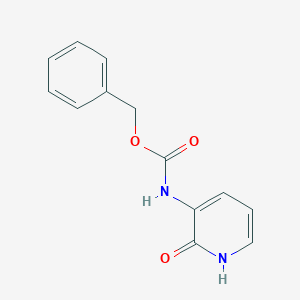

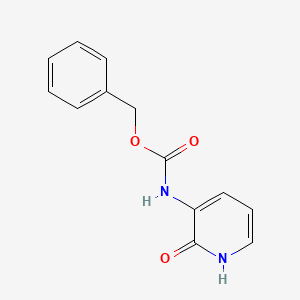

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS 147269-67-8 properties

An In-depth Technical Guide to Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS 147269-67-8)

Abstract

This compound, identified by CAS number 147269-67-8, is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Structurally, it incorporates a 2-pyridone core, a scaffold present in numerous biologically active molecules, with a synthetically versatile benzyl carbamate (Cbz) protected amine at the 3-position. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol with mechanistic insights, standard characterization techniques, and its applications as a strategic intermediate in drug discovery and development. The document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this valuable chemical building block.

Core Chemical Identity and Physicochemical Properties

This compound is a stable, solid compound under standard laboratory conditions. The molecule's key features are the nucleophilic 3-amino-2-pyridone ring and the electrophilic benzyl chloroformate-derived protecting group. This structure makes it an ideal intermediate for introducing the aminopyridinone moiety into more complex target molecules.

Below is the chemical structure of the compound, highlighting its principal functional groups.

Caption: Chemical structure of this compound.

A summary of its key properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 147269-67-8 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [2][3] |

| Molecular Weight | 244.25 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | [1][2] |

| InChI Key | MAJFINHRLBJIQL-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the N-acylation of 3-amino-2-hydroxypyridine with benzyl chloroformate. This reaction is a cornerstone of peptide synthesis and amine protection strategies, valued for its high yield and selectivity.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the exocyclic nitrogen of 3-amino-2-hydroxypyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. A mild base is typically required to neutralize the HCl generated in situ, driving the reaction to completion. The choice of the Cbz group is strategic; it is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation, providing orthogonal protection in multi-step syntheses.

Sources

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a heterocyclic compound that embodies the convergence of two key pharmacophores: the pyridinone core and the benzyl carbamate functional group. The pyridinone moiety is a "privileged structure," frequently found in a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The benzyl carbamate group, often used as a protecting group for amines in organic synthesis, also plays a crucial role in the development of pharmaceutical intermediates, notably in the synthesis of HIV-integrase inhibitors.[2] This guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, a plausible synthetic route, and the potential applications of this compound, grounded in established chemical principles.

Molecular Structure and Nomenclature

The structural architecture of this compound features a central 2-pyridone ring substituted at the 3-position with a carbamate linkage to a benzyl group.

Molecular Formula: C₁₃H₁₂N₂O₃[3][4]

Molecular Weight: 244.25 g/mol [3][4]

IUPAC Name: benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate[3]

Canonical SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O[3]

The molecule's three-dimensional conformation is critical to its potential biological activity, with the rotational freedom of the benzyl and carbamate groups allowing for various spatial arrangements.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability. While extensive experimental data for this specific molecule is not widely published, a compilation of predicted and available data is presented below.

| Property | Value | Source |

| Melting Point | 175-178 °C | [5] |

| Boiling Point | 474.3 ± 45.0 °C (Predicted) | [3][5] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3][5] |

| pKa | 8.52 ± 0.20 (Predicted) | [4][5] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 4 | [4] |

-

¹H NMR: Expected signals would include aromatic protons from the benzyl and pyridinone rings, a methylene singlet for the benzylic protons, and broad singlets for the N-H protons of the carbamate and the pyridinone.

-

¹³C NMR: Characteristic peaks would correspond to the carbonyl carbons of the carbamate and the pyridinone, aromatic carbons, and the benzylic methylene carbon.

-

FTIR: Key vibrational bands would be observed for the N-H stretching of the amide and carbamate, C=O stretching of the carbonyl groups, and C-N and C-O stretching.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 244.0848, corresponding to the exact mass of the molecule.

Synthesis Protocol

Synthesis of 3-Aminopyridin-2(1H)-one (Precursor)

The synthesis of 3-aminopyridin-2(1H)-one can be achieved through various methods. One common approach involves the reduction of a corresponding nitro-substituted pyridinone.

Figure 2: Final synthesis step.

Experimental Protocol:

-

Reaction Setup: 3-Aminopyridin-2(1H)-one is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine or an aqueous solution of sodium bicarbonate, is added to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

-

Addition of Benzyl Chloroformate: The reaction mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

-

Reaction Monitoring and Workup: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base like triethylamine or a mild inorganic base like sodium bicarbonate is chosen to prevent unwanted side reactions with the electrophilic benzyl chloroformate.

-

Solvent Selection: An aprotic solvent is used to avoid reaction with benzyl chloroformate.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the acylation reaction and to minimize the formation of byproducts.

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been extensively reported, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.

-

Intermediate for Bioactive Molecules: The presence of the reactive carbamate and the pyridinone ring makes this molecule an attractive starting point for the synthesis of more complex molecules. The benzyl group can be selectively removed under reductive conditions to liberate the free amine, which can then be further functionalized.

-

HIV-Integrase Inhibitors: Benzyl carbamate derivatives are known intermediates in the synthesis of certain HIV-integrase inhibitors. [2]The core structure of the target molecule could potentially be elaborated to design novel compounds targeting this enzyme.

-

Kinase Inhibitors: The pyridinone scaffold is present in numerous kinase inhibitors. The functional groups on this compound could be modified to explore its potential as an inhibitor of various protein kinases involved in cell signaling pathways.

Figure 3: Potential applications in drug discovery.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, incorporating both a privileged pyridinone core and a versatile benzyl carbamate moiety. While detailed experimental characterization and biological evaluation are still needed, its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemistry research. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further exploration of this promising chemical entity.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

-

The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Dayang Chem (Hangzhou) Co., Ltd.[Link]

-

This compound. (n.d.). American Elements. [Link]

-

This compound. (n.d.). Acros Pharmatech. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

This guide provides an in-depth exploration of the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a valuable intermediate in pharmaceutical research.[1] We will delve into the underlying chemical principles, a detailed experimental protocol, safety considerations, and data interpretation, offering a holistic view for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS 147269-67-8) is a carbamate derivative of 3-aminopyridin-2(1H)-one.[2] Carbamates are a class of organic compounds that feature prominently in medicinal chemistry and drug design due to their diverse biological activities and their role as key structural motifs in many approved drugs.[3][4] The synthesis of this specific carbamate provides a crucial building block for the development of more complex molecules, particularly in the pursuit of novel therapeutic agents. This guide will focus on a common and effective method for its preparation: the N-acylation of 3-aminopyridin-2(1H)-one using benzyl chloroformate.

Reaction Overview and Mechanism

The core of this synthesis is an N-acylation reaction.[5] In this process, the amino group of 3-aminopyridin-2(1H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

The mechanism involves the nucleophilic attack of the amine on the benzyl chloroformate, followed by the elimination of a chloride ion. The base plays a crucial role in deprotonating the resulting positively charged intermediate, yielding the final carbamate product.

Safety and Handling

Chemical Safety is paramount in any synthetic procedure. The following table summarizes the key hazards associated with the reactants.

| Compound | CAS Number | Key Hazards |

| 3-Aminopyridin-2(1H)-one | 33630-99-8 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] |

| Benzyl Chloroformate | 501-53-1 | Fatal if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive to metals. Very toxic to aquatic life.[8][9][10] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[8][11]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[12]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator may be required.[9]

Handling Precautions:

-

Benzyl Chloroformate: This reagent is highly corrosive and toxic.[10] It should be handled with extreme care in a fume hood. Avoid contact with skin, eyes, and clothing.[8][11] It is also moisture-sensitive and should be stored under an inert atmosphere.[11]

-

3-Aminopyridin-2(1H)-one: Avoid breathing dust.[7] Prevent contact with skin and eyes.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

3-Aminopyridin-2(1H)-one

-

Benzyl chloroformate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Workflow Diagram:

A visual representation of the synthesis workflow.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridin-2(1H)-one (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled and stirring reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₃[13] |

| Molecular Weight | 244.25 g/mol [13] |

| Appearance | Typically an off-white to pale yellow solid. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group and the pyridinone ring, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH proton of the carbamate.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the carbamate and the pyridinone, as well as the aromatic and aliphatic carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis of this compound from 3-aminopyridin-2(1H)-one is a straightforward yet crucial transformation for the generation of valuable pharmaceutical intermediates. By understanding the reaction mechanism, adhering to strict safety protocols, and employing a well-defined experimental procedure, researchers can reliably produce this compound for further applications in drug discovery and development. The versatility of the carbamate functional group ensures that this building block will continue to be of significant interest in the field of medicinal chemistry.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

-

Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

-

Autech Industrial Co.,Limited. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from [Link]

-

MDPI. (2025, August 7). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][11]Oxazin-2(3H)-Ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2020, March 9). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Page loading... [wap.guidechem.com]

Physicochemical properties of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

An In-depth Technical Guide Physicochemical Profile of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Abstract

This compound, a molecule incorporating a medicinally significant 2-pyridone scaffold and a versatile benzyl carbamate protecting group, represents a key intermediate in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery, process development, and materials science. This guide provides an in-depth analysis of the core physicochemical parameters of this compound, blending computational predictions with detailed, field-proven experimental protocols for empirical validation. We will explore its structural features, solubility, acidity, lipophilicity, and chemical stability, offering researchers and drug development professionals a foundational dataset and the methodological framework necessary for its successful integration into their research endeavors.

Core Molecular Profile and Structural Insights

This compound (CAS No. 147269-67-8) is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol .[1][2][3] Its structure is characterized by three key functional domains:

-

A 2-Pyridone Core: This heterocyclic system is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[4][5]

-

A Carbamate Linker: This functional group connects the pyridone ring to the benzyl moiety.

-

A Benzyl Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, removable under specific conditions, making the parent amine available for further synthetic transformations.[6]

The interplay between these groups dictates the molecule's overall chemical behavior and physical properties.

| Identifier | Value | Source |

| CAS Number | 147269-67-8 | [1][7] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][3] |

| Molecular Weight | 244.25 g/mol | [2][3] |

| IUPAC Name | This compound | [7] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | [1][3] |

| InChI Key | MAJFINHRLBJIQL-UHFFFAOYSA-N | [7] |

In Silico Physicochemical Predictions: A First Look

Before embarking on empirical testing, computational models provide valuable, time-efficient estimations of a molecule's properties. These predictions are foundational for designing experiments and anticipating a compound's behavior in biological systems.

| Predicted Property | Value | Implication for Drug Development |

| pKa | 8.52 ± 0.20 | Indicates a weakly acidic proton, likely the pyridone N-H, suggesting the molecule will be predominantly neutral at physiological pH.[3] |

| XLogP3-AA | 1.5 | Suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | Predicts good potential for oral bioavailability and cell membrane permeation (typically <140 Ų).[3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility, which can be important for binding to biological targets.[3] |

| Physical Form | Solid | [7] |

These in silico results position this compound as a "drug-like" molecule according to general guidelines like Lipinski's Rule of Five, underscoring the need for rigorous experimental verification.

Methodologies for Experimental Characterization

As a Senior Application Scientist, my experience dictates that predicted values must be substantiated by robust experimental data. The following sections detail the necessary workflows and self-validating protocols to empirically define the physicochemical profile of the title compound.

Synthesis and Structural Verification Workflow

The quality of all subsequent data hinges on the purity and confirmed identity of the starting material. A plausible synthetic route involves the reaction of 3-amino-2(1H)-pyridinone with benzyl chloroformate. The subsequent analytical workflow is crucial for validation.

Caption: Synthesis and Analytical Verification Workflow.

Protocol 1: Structural and Purity Analysis

-

Rationale: This multi-technique approach ensures an unambiguous confirmation of the molecular structure and establishes a purity baseline for all subsequent experiments.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Validation: A single, sharp peak accounting for >95% of the total integrated area confirms sample purity.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Procedure: Introduce the sample via direct infusion or LC-MS.

-

Validation: Observe the protonated molecular ion [M+H]⁺ at m/z 245.09, confirming the molecular weight of 244.25 g/mol .

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

¹H NMR: Expect signals corresponding to the benzyl protons (aromatic region ~7.3 ppm, CH₂ ~5.1 ppm) and the pyridinone ring protons, as well as two distinct N-H signals (carbamate and pyridone).

-

¹³C NMR: Expect signals for all 13 unique carbon atoms, including two carbonyl carbons (carbamate and pyridone).

-

Validation: The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the proposed structure.

-

-

Aqueous Solubility (Shake-Flask Method)

-

Causality: Aqueous solubility is a critical determinant of bioavailability and is essential for designing in vitro assays and formulations. The shake-flask method, though traditional, remains the gold standard for its reliability.

-

Methodology:

-

Prepare a supersaturated solution by adding an excess of the compound (~5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with the mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Acidity Constant (pKa) by UV-Metric Titration

-

Causality: The pKa value defines the ionization state of a molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. UV-metric titration is a highly sensitive method suitable for compounds with a chromophore, like the pyridone ring.

-

Methodology:

-

Prepare a stock solution of the compound in a co-solvent (e.g., methanol) and dilute it into an aqueous buffer to a final concentration of ~50 µM.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) at a series of precise pH values, typically spanning a range of pH 2 to pH 12.

-

The pyridone N-H proton is expected to be acidic. As the pH increases past the pKa, the molecule will deprotonate, causing a shift in the UV absorbance spectrum (a bathochromic or hypsochromic shift).

-

Plot the absorbance at a specific wavelength (where the change is maximal) against pH.

-

The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. This value should be compared to the predicted pKa of 8.52.[3]

-

Lipophilicity (LogD) by HPLC

-

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross cell membranes. A chromatographic approach offers a rapid and reliable alternative to the traditional shake-flask method.

-

Methodology:

-

System: A reverse-phase HPLC system with a C18 or C8 column.

-

Mobile Phase: An isocratic mobile phase of methanol/water or acetonitrile/water at varying ratios. The aqueous phase should be buffered to a relevant pH (e.g., 7.4 for LogD₇.₄).

-

Procedure:

-

Inject a series of standard compounds with known LogP values to create a calibration curve.

-

Inject the test compound and measure its retention time (t_R).

-

Calculate the capacity factor, k', using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

-

Validation: Plot the known LogP values of the standards against their calculated log(k') values. The LogP/LogD of the test compound is determined by interpolating its log(k') value onto this linear calibration curve.

-

Chemical Stability (Forced Degradation Workflow)

-

Causality: Assessing chemical stability is vital for determining appropriate storage conditions and predicting shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.

-

Methodology:

-

Prepare solutions of the compound (~1 mg/mL) in separate vials under the following conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

-

Incubate the vials at a controlled temperature (e.g., 40-60°C).

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute for HPLC analysis.

-

Use the HPLC method from Protocol 1 to monitor the disappearance of the parent peak and the appearance of any new degradation peaks.

-

Analysis: The primary expected degradation pathway is the hydrolysis of the carbamate bond under both acidic and basic conditions, yielding 3-amino-2(1H)-pyridinone, benzyl alcohol, and CO₂. LC-MS can be used to confirm the identity of major degradants.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound presents a physicochemical profile consistent with that of a promising lead-like molecule or a versatile synthetic intermediate. Its predicted moderate lipophilicity and favorable polar surface area suggest good potential for membrane permeability. The weakly acidic nature of the pyridone ring (predicted pKa ~8.5) implies it will exist in its neutral form under most physiological conditions. However, its carbamate linkage presents a potential liability to hydrolysis, a critical factor for consideration in formulation and storage, with recommended conditions being sealed, dry, and refrigerated storage.[7]

The experimental protocols detailed in this guide provide a comprehensive framework for moving beyond prediction to empirical fact. By systematically applying these methods, researchers can generate the high-quality, reliable data necessary to confidently advance their projects, whether in the synthesis of complex target molecules or the development of novel therapeutic agents.

References

-

American Elements. This compound. [Link]

-

PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

Latif, E. et al. NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

-

ChemSynthesis. benzyl 2-oxo-2-(2-oxo-1,3-oxazol-3(2H)-yl)ethylcarbamate. [Link]

-

PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. [Link]

-

PrepChem.com. Synthesis of Benzyl-2-[bis-(2-chloroethyl)-amino]-2-oxo-tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl-oxy-carbamate. [Link]

-

National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

National Institutes of Health. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. [Link]

-

Acros Pharmatech. This compound. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][2][7]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

ResearchGate. (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][2][7]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. [Link]

-

ACS Publications. Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. [Link]

-

White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 7. This compound | 147269-67-8 [sigmaaldrich.com]

Spectroscopic Data of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide synthesizes information from established spectroscopic principles and available data on its key structural precursors. This approach provides a robust framework for the characterization and verification of this compound.

Introduction and Molecular Structure

This compound (CAS No. 147269-67-8) possesses a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Its structure integrates a 2-pyridone heterocycle with a benzyl carbamate moiety, making it a potential scaffold in medicinal chemistry. The 2-pyridone ring is a common motif in various biologically active compounds, and the benzyl carbamate group serves as a key protecting group in organic synthesis.

Plausible Synthetic Pathway

A likely and efficient synthetic route to this compound involves the Curtius rearrangement of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. The subsequent trapping of this highly reactive isocyanate with benzyl alcohol yields the target benzyl carbamate.

Caption: Plausible synthetic pathway via Curtius rearrangement.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2-pyridone ring, the benzyl group, and the carbamate N-H.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridone N-H | ~11-13 | Broad Singlet | 1H | The chemical shift can be highly variable and concentration-dependent. |

| Carbamate N-H | ~8-9 | Broad Singlet | 1H | The chemical shift is influenced by hydrogen bonding and solvent. |

| Phenyl Protons (C₆H₅) | ~7.3-7.5 | Multiplet | 5H | A complex multiplet arising from the aromatic protons of the benzyl group. |

| Pyridone H-4, H-5, H-6 | ~6.0-7.5 | Multiplets | 3H | The exact shifts and coupling patterns depend on the substitution. Based on data for 3-amino-2-hydroxypyridine, expect signals in this region.[1] |

| Benzylic Protons (CH₂) | ~5.1-5.2 | Singlet | 2H | A characteristic singlet for the methylene protons adjacent to the phenyl ring and the carbamate oxygen.[2] |

Reference Data: 3-Amino-2-hydroxypyridine A reported ¹H NMR spectrum of the precursor 3-amino-2-hydroxypyridine in CD₃OD shows multiplets at δ 6.78-6.73 (2H) and a triplet at δ 6.23 (1H).[1]

Reference Data: Benzyl Carbamate For the benzyl carbamate functional group, the benzylic protons typically appear as a singlet around δ 5.108 ppm, and the phenyl protons as a multiplet between δ 7.391-7.559 ppm.[2]

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridone C=O | ~160-165 | The carbonyl carbon of the 2-pyridone ring. |

| Carbamate C=O | ~155-157 | The carbonyl carbon of the benzyl carbamate group. |

| Phenyl C (ipso) | ~136-138 | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| Phenyl CH | ~127-129 | Aromatic carbons of the benzyl group. |

| Pyridone C-3 | ~120-130 | The carbon bearing the carbamate group. |

| Pyridone C-4, C-5, C-6 | ~100-140 | The chemical shifts of the other pyridone carbons. |

| Benzylic CH₂ | ~66-68 | The benzylic carbon of the benzyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyridone) | ~3100-3000 | Medium, Broad | Characteristic of N-H stretching in the pyridone ring. |

| N-H Stretch (Carbamate) | ~3400-3300 | Medium | A relatively sharp peak for the carbamate N-H.[2] |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium | |

| C=O Stretch (Pyridone) | ~1650-1680 | Strong | The lactam carbonyl of the 2-pyridone ring. |

| C=O Stretch (Carbamate) | ~1725-1685 | Strong | The urethane carbonyl stretch is a prominent feature.[2] |

| N-H Bend (Carbamate) | ~1620-1590 | Medium | [2] |

| C-N Stretch (Carbamate) | ~1350-1200 | Medium | [2] |

| C-O Stretch (Carbamate) | ~1250-1000 | Strong |

Reference Data: Benzyl Carbamate The IR spectrum of benzyl carbamate shows characteristic absorptions for N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), N-H bending (1610 cm⁻¹), and C-N stretching (1346 cm⁻¹).[2]

Reference Data: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid For the carboxylic acid precursor, a broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹ would be expected.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| Analysis | Expected Result | Notes |

| Molecular Ion (M⁺) | m/z 244 | The molecular ion peak corresponding to the molecular weight of the compound. |

| [M+H]⁺ | m/z 245 | The protonated molecular ion, commonly observed in techniques like ESI. |

| Key Fragments | m/z 91 (Tropylium ion) | A very common and stable fragment from the benzyl group. |

| m/z 108 | Loss of the benzyl group. | |

| m/z 135 | Fragment corresponding to the 3-isocyanato-2-pyridone moiety. |

Reference Data: 3-Amino-2-hydroxypyridine The [M+H]⁺ ion for 3-amino-2-hydroxypyridine is reported at m/z 111.1.[1]

Experimental Protocols

NMR Spectroscopy

Caption: Workflow for NMR spectroscopy.

IR Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging experimental data from its key precursors and established spectroscopic principles, researchers can confidently identify and characterize this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in experimental work.

References

-

Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (2020). Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. RSC and CNRS. [Link]

-

SpectraBase. (n.d.). 2-Oxo-2H-chromene-3-carboxylic acid (2-oxo-1,2-dihydro-pyridin-3-yl)-amide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 322353, 3-Amino-2-pyridinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28114, 2-Amino-3-hydroxypyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-3-hydroxypyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Oxo-2H-chromene-3-carboxylic acid (2-oxo-1,2-dihydro-pyridin-3-yl)-amide. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2485. [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176410, phenyl N-benzylcarbamate. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.

-

The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 24(10), 6035-6045. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22164276, 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). benzyl N-phenylcarbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-3-hydroxypyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). Retrieved from [Link]

Sources

The Pyridinone Scaffold: A Privileged Motif Driving Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Pyridinone derivatives represent a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to their versatile physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the pyridinone core in drug discovery, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental structural features that underpin its success, navigate its diverse therapeutic applications from oncology to infectious diseases, and provide detailed, field-proven experimental protocols for evaluating its biological activity. The narrative emphasizes the causality behind experimental design and structure-activity relationships (SAR), offering a robust framework for the rational design of next-generation pyridinone-based therapeutics.

The Pyridinone Core: A Profile of a Privileged Scaffold

Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group.[1] They exist primarily in two isomeric forms, 2-pyridinone and 4-pyridinone, which are favored over their hydroxypyridine tautomers under physiological conditions.[2][3] This structural feature is central to their utility in drug design.

The significance of the pyridinone scaffold lies in its unique combination of properties:

-

Hydrogen Bonding Capability : The pyridone ring possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling potent and specific interactions with biological targets.[2][4]

-

Bioisosteric Versatility : Pyridinones serve as effective bioisosteres for amides, phenols, pyridines, and other heterocyclic rings.[4] This allows medicinal chemists to modulate properties like lipophilicity, aqueous solubility, and metabolic stability while retaining or enhancing biological activity.[2][4]

-

Synthetic Tractability : Well-established condensation reactions provide feasible and versatile synthetic routes, allowing for systematic derivatization at multiple positions to explore structure-activity relationships (SAR).[1]

These characteristics have led to the successful development of numerous FDA-approved drugs containing the pyridinone moiety, cementing its importance in the pharmaceutical landscape.[1][5]

Caption: Inhibition of the MAPK signaling pathway by pyridinone derivatives.

2.1.2 Non-Kinase Anticancer Targets Beyond kinases, pyridinones have been optimized to target other crucial cancer-related proteins:

-

Isocitrate Dehydrogenase (IDH): Mutant IDH1 is a key driver in several cancers. Pyridinone-quinolinone hybrids have been developed as potent, mutant-specific IDH1 inhibitors. [3]* Adenosine A₂A Receptor (A₂AR): In the tumor microenvironment, high levels of adenosine suppress T-cell activity via the A₂A receptor. Pyridinone derivatives have been identified as potent A₂AR antagonists, enhancing T-cell activation and demonstrating potential for cancer immunotherapy. [6]

Antiviral Activity

Pyridinone-containing molecules are potent inhibitors of key viral enzymes, particularly reverse transcriptase, making them vital in the fight against retroviruses.

-

HIV Reverse Transcriptase (RT): Several pyridinone derivatives function as highly specific, non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. [7]They bind to an allosteric pocket on the RT enzyme, inducing conformational changes that disrupt its catalytic activity. [3][7]Modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be crucial for this antiviral activity. [3]* Hepatitis B Virus (HBV): N-aryl substituted 2-pyridinone analogs have demonstrated inhibitory activity against HBV DNA replication. [3]* Flaviviridae Family: Dihydro-4H-pyridinone derivatives have shown promise as inhibitors of viruses in the Flaviviridae family, including Yellow Fever Virus and Hepatitis C Virus (HCV), by targeting the viral RNA-dependent RNA polymerase. [8]

Antibacterial Activity

With the rise of antibiotic resistance, novel scaffolds are urgently needed. Pyridinone derivatives have emerged as promising antibacterial agents.

-

FabI Inhibition: 4-Pyridone derivatives have been identified as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. [9]This mechanism provides strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [9]* General Antimicrobial Effects: Various pyridinone derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. [10]The 4(1H)-pyridinone ring's ability to chelate metal ions is thought to contribute to its antimicrobial effects. [10]

Experimental Design and Protocols

Evaluating the biological activity of novel pyridinone derivatives requires a robust and systematic approach. The choice of assays is dictated by the therapeutic target. Here, we detail standardized protocols for primary screening.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Causality: This assay is a foundational screen for anticancer compounds. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity or cytostatic effects. It is a reliable, high-throughput method to determine the concentration-dependent effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well. [11][12]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [12]3. Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

Causality: To validate that a compound's cytotoxic effect stems from inhibiting a specific kinase, a direct enzymatic assay is essential. This protocol measures the consumption of ATP or the generation of ADP, providing a direct readout of kinase activity. It confirms target engagement and allows for the determination of inhibitor potency (IC₅₀).

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., c-Src, MEK1), kinase-specific peptide substrate, and ATP. [13]2. Compound Plating: In a 384-well plate, dispense the pyridinone derivatives across a range of concentrations.

-

Kinase Reaction: Add the kinase and substrate to the wells. Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

-

Initiation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate.

-

Detection: Add a detection solution (e.g., ADP-Glo™ or similar). This solution stops the kinase reaction and contains reagents that convert the ADP generated into a luminescent or fluorescent signal.

-

Data Acquisition: Read the signal on a compatible plate reader.

-

Analysis: The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent. [10]It establishes the lowest concentration of a drug that prevents visible growth of a bacterium. This self-validating system provides a quantitative measure of potency essential for comparing derivatives and guiding SAR.

Methodology:

-

Bacterial Culture: Grow the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. [10]Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the pyridinone derivatives in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridinone scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

| Target Class | Position(s) of Interest | Favorable Substitutions & Rationale | Reference(s) |

| Anticancer (Kinase) | C5, C6, N1 | C5: Carboxamide side chains are critical for H-bonding with the kinase hinge region (e.g., Ser212 in MEK). N1: Substitution on the pyridone nitrogen can modulate potency and pharmacokinetic properties. Anilino group (C4): A 2-fluoro-4-iodoanilino moiety often provides superior potency due to optimal interactions in the binding pocket. | [14] |

| Antiviral (HIV RT) | C3, C4, C6 | Modifications at these positions are crucial for interacting with key amino acid residues (e.g., Leu100, Lys101, Val106) in the allosteric pocket of HIV-1 RT. A lactam N-H is often essential for a hydrogen bond with Lys101. | [3] |

| Antituberculosis | C6 | Introduction of bulky cycloalkyl groups (e.g., dimethylcyclohexyl) at the C6 position significantly improves potency against M. tuberculosis, likely by enhancing binding to the molecular target and improving physicochemical properties. | [15] |

| Antibacterial (FabI) | N1 | N-substitution on the 4-pyridone ring with various groups is key to achieving potent antibacterial activity against S. aureus. The core scaffold binds to the FabI active site, and the N1 substituent can be optimized to improve potency and drug-like properties. | [9] |

Future Perspectives and Conclusion

The pyridinone scaffold continues to be a highly productive platform for the discovery of novel therapeutics. [16]Future efforts will likely focus on several key areas:

-

Targeting Drug Resistance: Modifying pyridinone structures to overcome acquired resistance mechanisms in cancer and infectious diseases is a critical frontier. [16]* Improving Selectivity: Fine-tuning derivatives to achieve higher selectivity for specific kinase isoforms or microbial targets will reduce off-target effects and improve safety profiles.

-

Novel Therapeutic Areas: The scaffold's versatility suggests its potential application in other areas, such as neurodegenerative and inflammatory diseases. [1] In conclusion, the pyridinone core is a validated and powerful tool in drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven track record make it an exceptional starting point for the design of new chemical entities. A thorough understanding of its SAR, coupled with robust biological evaluation as outlined in this guide, will continue to fuel the development of innovative medicines for pressing global health challenges.

References

-

Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link] [3]2. Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link] [1]3. Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link] 4. Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link] [4]5. Goldman, M. E., et al. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PMC - NIH. Available from: [Link] [7]6. Atalan, E., et al. (2010). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry. Available from: [Link] [10]7. Kim, K., et al. (2009). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. PubMed. Available from: [Link] 8. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link] [16]9. Taha, M., et al. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic Chemistry. Available from: [Link] [17]10. An, D., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. Available from: [Link] [15]11. Lv, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. Available from: [Link] [13]12. Ghorab, M. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available from: [Link] [18]13. Abdelaziz, M. E., et al. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available from: [Link] [19]14. Wallace, E. M., et al. (2006). 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link] [14]15. Bassetto, M., et al. (2011). 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. PubMed. Available from: [Link] [8]16. Artico, M., et al. (1995). A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. PubMed. Available from: [Link] [20]17. Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link] [21]18. Ghorab, M. M., et al. (2021). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. Available from: [Link] [11]19. Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Taylor & Francis Online. Available from: [Link] [22]20. El-Gazzar, M. G., et al. Reported pyridine/Pyridone as antimicrobial compounds. ResearchGate. Available from: [Link] [23]21. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. Available from: [Link] [24]22. Ghorab, M. M., et al. (2017). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. Available from: [Link] [12]23. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. Available from: [Link] [25]24. Yilmaz, I., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available from: [Link] [26]25. Ampomah-Wireko, M., et al. (2025). Development of cationic Pyridinium Oxazolidinone derivatives as antibacterial agents. ResearchGate. Available from: [Link] [27]26. Kassab, A. E., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link] [28]27. Castro-Castillo, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link] [29]28. Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available from: [Link] [30]29. Castro-Castillo, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link] [31]30. Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. Available from: [Link] [6]31. de la Torre, M. C., & Sierra, M. A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. Available from: [Link] [5]32. Marketed drugs containing pyridinone. ResearchGate. Available from: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 25. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 26. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 30. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A Hypothesis-Driven Framework for Target Identification and Validation

An In-Depth Technical Guide

Abstract: Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a synthetic organic compound whose therapeutic potential remains unexplored. An analysis of its core structures—a 2-oxo-1,2-dihydropyridine nucleus and a benzyl carbamate side chain—provides a rational basis for hypothesizing its interaction with key pathological targets. The 2-oxo-pyridine scaffold is prevalent in compounds exhibiting potent anticancer activity, suggesting potential interactions with oncogenic kinases and apoptosis regulators. Concurrently, the carbamate moiety is a well-established pharmacophore for cholinesterase inhibition, pointing towards applications in neurodegenerative disorders. This guide presents a hypothesis-driven framework for the systematic investigation of this molecule. We delineate potential therapeutic targets in oncology (PIM1 kinase, Survivin, EGFR, VEGFR-2) and neurodegeneration (Acetylcholinesterase), providing detailed, field-proven experimental protocols for target validation, from initial in silico screening and biochemical assays to cell-based functional analyses. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this compound.

Introduction: Deconstructing this compound

The quest for novel therapeutic agents often begins with the synthesis of new chemical entities. This compound represents such an entity, for which no biological activity has been formally documented. However, the principles of medicinal chemistry allow for rational hypothesis generation based on structural analogy. The molecule can be dissected into two key pharmacophoric fragments:

-

The 2-Oxo-1,2-dihydropyridine Core: This heterocyclic system is a privileged scaffold in medicinal chemistry. Numerous derivatives have been reported to possess a wide range of biological activities, most notably as anticancer agents.[1] Studies on structurally related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant cytotoxicity against human cancer cell lines.[2][3] Molecular docking studies of these analogs suggest potential interactions with high-value oncology targets, including PIM1 kinase and Survivin.[2][3][4] Furthermore, the broader class of 2-oxo-pyridine derivatives has been investigated as inhibitors of critical receptor tyrosine kinases like EGFR and VEGFR-2.[5]

-

The Benzyl Carbamate Moiety: Carbamates are a cornerstone of drug design, valued for their chemical stability and ability to mimic peptide bonds.[6] The benzyl carbamate group, specifically, is well-known in synthetic chemistry as the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[7][8] Critically, the carbamate functional group is the active component in several approved drugs, most famously as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, such as Rivastigmine.[6][9] Benzyl carbamate derivatives have been specifically investigated as potential cholinesterase inhibitors.[10]

This structural analysis forms the logical foundation of this guide. We propose a dual-pronged investigation into the therapeutic potential of this compound, focusing on two distinct, high-impact disease areas: Oncology and Neurodegeneration.

Part 1: Potential Oncology Targets

The 2-oxo-pyridine core strongly suggests that the primary therapeutic potential of this compound may lie in oncology. We hypothesize three distinct but potentially interconnected mechanisms of action.

Hypothesis 1.1: Inhibition of Pro-Survival Kinases (PIM1)

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are crucial regulators of cell proliferation, survival, and drug resistance.[11] PIM1 is overexpressed in numerous cancers and is considered a prime therapeutic target.[12][13] Docking studies of similar 1,2-dihydropyridine compounds have indicated favorable interactions within the ATP-binding pocket of PIM1 kinase, suggesting this as a possible target.[2][3][4]

-

Causality: Inhibition of PIM1 kinase would block the phosphorylation of downstream targets like BAD, leading to the suppression of anti-apoptotic signals and promoting cancer cell death.[12]

Hypothesis 1.2: Disruption of Apoptosis Regulation (Survivin)

Survivin is a unique member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most cancers but absent in normal adult tissues, making it an ideal cancer-specific target.[14][15] It plays a dual role in inhibiting apoptosis and regulating mitosis.[16] Small molecules that disrupt survivin function or its protein-protein interactions are actively being sought. Given that related 2-oxo-pyridine derivatives have been computationally modeled to interact with survivin, this presents a compelling avenue for investigation.[2][4]

-

Mechanism of Action: A small molecule inhibitor could disrupt survivin homodimerization or its interaction with binding partners like SMAC/DIABLO or pro-caspase 9, thereby releasing the brakes on apoptosis and allowing programmed cell death to proceed in cancer cells.[15][17]

Hypothesis 1.3: Attenuation of Growth Factor Signaling (EGFR & VEGFR-2)

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases whose aberrant signaling is a hallmark of many cancers.[18] EGFR drives cell proliferation, while VEGFR-2 is a key mediator of angiogenesis. Dual inhibition of these pathways is a clinically validated strategy.[19] The 2-oxo-pyridine scaffold has been successfully utilized to develop inhibitors of both EGFR and VEGFR-2, suggesting our compound of interest may share this activity.[5]

-

Signaling Pathway: EGFR and VEGFR-2 activate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth, survival, and angiogenesis. Inhibition at the receptor level would shut down these pro-tumorigenic signals.

Signaling Pathway Diagram: EGFR and VEGFR-2

Sources

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. | Semantic Scholar [semanticscholar.org]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]

- 11. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. What are survivin inhibitors and how do they work? [synapse.patsnap.com]

- 15. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling and docking studies of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a validated therapeutic agent is long and fraught with failure. The high attrition rates of promising compounds underscore the need for robust, early-stage evaluation. In silico methodologies—computational techniques that simulate and predict molecular behavior—have become indispensable for de-risking this process.[1][2] They offer a cost-effective and rapid means to prioritize candidates, elucidate mechanisms of action, and optimize molecular properties before committing to expensive and time-consuming laboratory synthesis and testing.[3]